Methyl 2-chloro-4-cyclopropoxybenzoate
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Overview
Description
Methyl 2-chloro-4-cyclopropoxybenzoate is an organic compound with the molecular formula C11H11ClO3 It is a derivative of benzoic acid, featuring a chlorine atom at the second position and a cyclopropoxy group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-cyclopropoxybenzoate typically involves the esterification of 2-chloro-4-cyclopropoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-cyclopropoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Ester Hydrolysis: Formation of 2-chloro-4-cyclopropoxybenzoic acid.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
Methyl 2-chloro-4-cyclopropoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-cyclopropoxybenzoate involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by inhibiting enzymes or receptors, thereby modulating biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chlorobenzoate: Lacks the cyclopropoxy group, making it less sterically hindered.
Methyl 4-cyclopropoxybenzoate: Lacks the chlorine atom, affecting its reactivity.
Methyl 2-chloro-4-methoxybenzoate: Contains a methoxy group instead of a cyclopropoxy group, altering its chemical properties.
Uniqueness
Methyl 2-chloro-4-cyclopropoxybenzoate is unique due to the presence of both the chlorine atom and the cyclopropoxy group, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications and studies.
Properties
Molecular Formula |
C11H11ClO3 |
---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
methyl 2-chloro-4-cyclopropyloxybenzoate |
InChI |
InChI=1S/C11H11ClO3/c1-14-11(13)9-5-4-8(6-10(9)12)15-7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
BVGWTFPWNPFWIM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OC2CC2)Cl |
Origin of Product |
United States |
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